molecular formula C9H9BrO B3021667 3-(4-Bromophenyl)prop-2-en-1-ol CAS No. 105515-33-1

3-(4-Bromophenyl)prop-2-en-1-ol

Cat. No. B3021667
M. Wt: 213.07 g/mol
InChI Key: DLEIRQMIYDUVBY-OWOJBTEDSA-N
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Description

“3-(4-Bromophenyl)prop-2-en-1-ol” is a chemical compound with the molecular formula C9H9BrO . It belongs to the class of compounds known as chalcones, which are characterized by a specific arrangement of aromatic rings and a conjugated double bond system .


Synthesis Analysis

The compound can be synthesized through the chalcone reaction . The newly synthesized compound is characterized using IR, 1H- and 13C-NMR, UV-Vis, and single crystal X-ray diffraction analyses .


Molecular Structure Analysis

The molecular structure of “3-(4-Bromophenyl)prop-2-en-1-ol” has been studied using the Density Functional Theory (DFT) with B3LYP/6-311++G (d,p) to analyze the structural and spectral properties of the compound .


Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 324.2±22.0 °C at 760 mmHg, and a flash point of 149.9±22.3 °C . It has a molar refractivity of 51.4±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 144.1±3.0 cm3 .

Scientific Research Applications

Structural Properties and Quantum Chemical Analysis

  • Scientific Field : Physics and Chemistry .
  • Summary of Application : This compound has been studied for its structural properties and quantum chemical analysis .
  • Methods of Application : The molecular structure of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and crystallized in the monoclinic system of P21/c space group . The physical properties of this compound were characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .
  • Results or Outcomes : The molecular geometry parameters obtained were further optimized by density functional theory (DFT) using B3LYP/6-311G++(d, p) basis set in the ground state . The optimized structure was used to calculate the geometrical parameters and chemical shifts of the title compound .

Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry .
  • Summary of Application : This compound could potentially be used in the synthesis of indole derivatives .
  • Methods of Application : The exact methods of application would depend on the specific indole derivative being synthesized. Typically, this involves a series of organic reactions, including condensation, substitution, and reduction .
  • Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

MAO-B Inhibitor

  • Scientific Field : Neuropharmacology .
  • Summary of Application : This compound has been studied as a potential MAO-B inhibitor .
  • Methods of Application : The compound was likely tested in vitro using a lactate dehydrogenase assay (LDH) for membrane damage .
  • Results or Outcomes : The exact results are not specified in the search results, but typically, a successful MAO-B inhibitor would show a decrease in MAO-B activity in the assay .

Antioxidant Activity

  • Scientific Field : Biochemistry .
  • Summary of Application : This compound could potentially be used in the study of antioxidant activity .
  • Methods of Application : The compound was likely synthesized from 4-isopropylbenzaldehyde with 3-bromoacetophenone using an aldol condensation reaction .
  • Results or Outcomes : The exact results are not specified in the search results, but typically, a successful antioxidant would show a decrease in oxidative stress in the assay .

Safety And Hazards

The compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6,11H,7H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEIRQMIYDUVBY-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)prop-2-en-1-ol

CAS RN

105515-33-1
Record name (2E)-3-(4-bromophenyl)prop-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Bromophenyl)prop-2-en-1-ol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
3-(4-Bromophenyl)prop-2-en-1-ol

Citations

For This Compound
23
Citations
XY He, ZX Wang - Chemical Communications, 2021 - pubs.rsc.org
Synthesis of 1,4-enynes was performed via nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents. The reaction features high regio- and E/Z-selectivity when aryl-…
Number of citations: 5 0-pubs-rsc-org.brum.beds.ac.uk
B Yang, ZX Wang - Organic letters, 2019 - ACS Publications
NiCl 2 (PMe 3 ) 2 -catalyzed reaction of allyl alcohols with silylzinc reagents, including PhMe 2 SiZnCl, Ph 2 MeSiZnCl, and Ph 3 SiZnCl, was performed, achieving allylsilanes in high …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
T Menard, A Laverny, SE Denmark - The Journal of organic …, 2021 - ACS Publications
A method for the catalytic, enantioselective, carbosulfenylation of alkenes to construct 3,4-disubstituted chromans is described. Alkene activation proceeds through the intermediacy of …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
NK Jobson, R Spike, AR Crawford, D Dewar… - Organic & …, 2008 - pubs.rsc.org
With the aim of developing a new SPECT imaging agent for the noradrenaline transporter, a twelve-step stereoselective synthesis of iodinated analogues of (2S,3R)- and (2R,3S)-…
Number of citations: 32 0-pubs-rsc-org.brum.beds.ac.uk
SP Rekowski, AA Wani, J Conrad, PV Bharatam… - Tetrahedron, 2020 - Elsevier
A transition metal-free, diastereospecific reaction between substituted (Z)-1,2-dibromo-3-phenyl-2-propenes and substituted catechols using Cs 2 CO 3 as a base at 140 C for 18 h …
R Wang, Y Tang, M Xu, C Meng… - The Journal of organic …, 2018 - ACS Publications
A Cp*Ir complex bearing a functional bipyridonate ligand [Cp*Ir(2,2′-bpyO)(H 2 O)] was found to be a highly efficient and general catalyst for transfer hydrogenation of aldehydes and …
Number of citations: 67 0-pubs-acs-org.brum.beds.ac.uk
CB Kelly, JM Ovian, RM Cywar, T Gosselin, RJ Wiles… - scholar.archive.org
All chemical transformations requiring inert atmospheric conditions or vacuum distillation utilized Schlenk line techniques with a 3-or 4-port dual-bank manifold. Nitrogen was used to …
Number of citations: 0 scholar.archive.org
R Perez - 2015 - d-scholarship.pitt.edu
The total synthesis of marineosin A, a unique spiroaminal with selective cytotoxicity, has been under investigation in our laboratory. A ruthenium-catalyzed enolate allylic alkylation …
Number of citations: 1 d-scholarship.pitt.edu
MG Lloyd, RJK Taylor, WP Unsworth - Organic & Biomolecular …, 2016 - pubs.rsc.org
Phosphorylated cyclopropanes, generated via the Rh(II)-catalysed intramolecular cyclopropanation of α-(diethoxyphosphoryl)acetates, have been found to be useful precursors in the …
Number of citations: 11 0-pubs-rsc-org.brum.beds.ac.uk
A Horton, K Nash, E Tackie-Yarboi… - Journal of medicinal …, 2018 - ACS Publications
Nitric oxide (NO) mimetics and other agents capable of enhancing NO/cGMP signaling have demonstrated efficacy as potential therapies for Alzheimer’s disease. A group of thiol-…
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk

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